REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=[O:3].[C:12]([OH:15])(=[O:14])[CH3:13].[CH3:16]N(C=O)C>C[O-].[Na+].CO>[OH:11][C:7]1[CH:6]=[CH:5][C:4]2[C:2](=[O:3])[CH:1]=[C:13]([C:12]([O:15][CH3:16])=[O:14])[O:10][C:9]=2[CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1O)O
|
Name
|
dimethyl oxylate
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 100° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was thoroughly extracted with more ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
Evaporation of the
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4) solvent in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(C(C=C(O2)C(=O)OC)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |